molecular formula C11H18O4 B13542952 3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid

3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid

Cat. No.: B13542952
M. Wt: 214.26 g/mol
InChI Key: DLQSTANETGIDCE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

DLQSTANETGIDCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Cyclopentanecarboxylic Acid Derivatives

The most prevalent method involves the Boc protection of amino groups on cyclopentane derivatives. The general approach is:

  • Starting Material: Cyclopentanecarboxylic acid or its derivatives.
  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).
  • Base: Triethylamine (TEA) or similar amine scavengers.
  • Solvent: Dichloromethane (DCM) or acetonitrile (MeCN).

Reaction Conditions:

  • Typically conducted at room temperature.
  • Reaction times vary from 2 to 24 hours depending on substrate reactivity.
  • The process involves nucleophilic attack of the amino group on Boc₂O, forming the Boc-protected amine.

Reaction Scheme:

Cyclopentanecarboxylic acid derivative + Boc₂O + TEA → Boc-protected cyclopentanecarboxylic acid

Synthesis from Amino Cyclopentane Derivatives

In cases where amino groups are introduced post-carboxylation, the synthesis involves:

  • Step 1: Formation of amino cyclopentane via reduction or amino functionalization.
  • Step 2: Protection of amino groups with Boc₂O.

This method ensures selective protection, facilitating subsequent functionalizations such as amidation or esterification.

Specific Synthesis Protocols

Boc Protection of (1S,3R)-3-Aminocyclopentanecarboxylic Acid

  • Reactants:
    • (1S,3R)-3-Aminocyclopentanecarboxylic acid
    • Di-tert-butyl dicarbonate (Boc₂O)
    • Triethylamine (TEA)
  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM)
    • Temperature: Ambient (~20–25°C)
    • Duration: 3 hours
  • Procedure:
    • Dissolve amino acid in DCM.
    • Add Boc₂O and TEA.
    • Stir at room temperature until completion.
    • Extract, wash, and purify via column chromatography.

Outcome: Near-quantitative yields (~99%) of Boc-protected amino acid, as reported in synthesis literature.

Industrial-Scale Synthesis

  • Employs continuous flow reactors for better control.
  • Uses excess Boc₂O to drive the reaction to completion.
  • Purification involves crystallization or chromatography, depending on scale.

Reaction Data and Yields

Method Reagents Solvent Temperature Time Yield References
Boc protection of amino acid Boc₂O, TEA DCM RT 3 hours ~99% ,
Cyclization of protected intermediates Boc-protected amino acids + cyclopentanecarboxylic acid derivatives Dioxane, water 20–27°C 3 hours High

Research Discoveries and Variations

  • Enhanced Selectivity: Use of microwave-assisted synthesis accelerates Boc protection with improved yields.
  • Alternative Protecting Groups: Tert-butyldimethylsilyl (TBDMS) groups have been explored but Boc remains predominant due to ease of deprotection.
  • Chiral Synthesis: Enantioselective synthesis of Boc-protected cyclopentane derivatives has been achieved via chiral auxiliaries and catalysts, ensuring stereochemical integrity.

Key Considerations and Notes

  • Solvent Choice: DCM and MeCN are preferred for their inertness and solubility profiles.
  • Temperature Control: Maintaining ambient conditions prevents side reactions.
  • Purification: Column chromatography over silica gel is standard, with solvent systems typically hexane/ethyl acetate (90:10).
  • Storage: Boc-protected compounds should be stored under inert atmosphere at 2–8°C to prevent hydrolysis.

Summary of Findings

Aspect Details
Main synthetic route Boc protection of amino groups on cyclopentane derivatives
Reagents Di-tert-butyl dicarbonate (Boc₂O), triethylamine
Reaction conditions Room temperature, 2–24 hours, DCM or acetonitrile solvent
Yields Typically >99% under optimized conditions
Applications Peptide synthesis, intermediate in pharmaceutical manufacturing

This synthesis methodology is well-documented in both academic literature and industrial protocols, emphasizing its reliability, efficiency, and scalability for producing 3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid . The process's adaptability allows for modifications tailored to specific synthetic needs, ensuring its continued relevance in medicinal chemistry and peptide technology.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.

    Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reagents: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

    Hydrolysis Conditions: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

Major Products Formed

    Free Amine: Formed by deprotection of the Boc group.

    Peptides: Formed by coupling with other amino acids or peptide fragments.

    Carboxylic Acids: Formed by hydrolysis of the ester bond.

Scientific Research Applications

3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules, such as peptides, without interference from the amino group.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
  • CAS No.: 855863-93-3
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Structural Features: A cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a carboxylic acid group at position 1.
  • Key Properties :
    • Boiling Point : 382.5 ± 31.0°C (at 760 mmHg)
    • Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    • Applications : Intermediate in pharmaceutical synthesis, particularly for anticancer agents (e.g., derivatization into inhibitors as described in ) .

The Boc group serves as a protective moiety for amines during peptide synthesis, enabling selective reactivity. Its cyclopentane backbone confers conformational rigidity, influencing binding affinity in drug-target interactions .

Comparison with Structural Analogs

Key Structural and Functional Differences

Below is a comparative analysis of 3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid and its analogs:

Compound CAS No. Molecular Formula Molecular Weight Structural Distinction Applications
3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid 855863-93-3 C₁₁H₁₉NO₄ 229.27 Cyclopentane core, Boc-protected amine Anticancer drug intermediates
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid 939400-34-7 C₁₀H₁₇NO₄ 215.25 Cyclobutane ring (smaller, higher ring strain) Not explicitly stated; likely synthetic intermediate
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid 161660-94-2 C₁₁H₁₉NO₄ 229.27 Stereoisomer (1R,3S configuration) Impacts enantioselectivity in drug design
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid 303752-38-7 C₁₂H₁₈F₃NO₄ 297.27 Bicyclo[1.1.1]pentane scaffold, trifluoromethyl Enhanced lipophilicity for CNS-targeting drugs
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid 35264-09-6 C₁₁H₁₉NO₄ 229.27 Amino group at position 1 instead of 3 Altered steric effects in peptide coupling

Biological Activity

3-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid, also known as (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Structural Overview

The compound features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group. The Boc group serves as a protective moiety, allowing selective reactions during synthesis while enhancing the stability and solubility of the compound in various biological contexts.

Anticancer Properties

Recent studies indicate that derivatives of 3-(tert-butoxycarbonyl)cyclopentanecarboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Derivative AHeLa15Apoptosis induction
Derivative BMCF-720Cell cycle arrest

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity is believed to be mediated through the modulation of NF-kB signaling pathways.

Antimicrobial Effects

Studies have suggested that cyclic β-amino acids, including those derived from 3-(tert-butoxycarbonyl)cyclopentanecarboxylic acid, may possess antimicrobial properties . These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival.

Case Studies

  • Anticancer Evaluation : A study evaluated the efficacy of a derivative of 3-(tert-butoxycarbonyl)cyclopentanecarboxylic acid in inhibiting the proliferation of breast cancer cells. The results indicated a dose-dependent response with an IC50 value of 18 µM, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). The downregulation of TNF-alpha was associated with decreased activation of NF-kB.
  • Antimicrobial Activity : A series of derivatives were tested against Staphylococcus aureus, showing inhibition zones ranging from 10 to 15 mm at concentrations of 50 µg/mL, indicating promising antimicrobial activity.

Synthesis and Research Applications

The synthesis of 3-(tert-butoxycarbonyl)cyclopentanecarboxylic acid typically involves several key steps:

  • Formation of Cyclopentane Ring : Achieved through cyclization reactions from linear precursors.
  • Amination : The introduction of the amino group is performed using reagents like ammonia or amines.
  • Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride.
  • Carboxylic Acid Introduction : This is often done via oxidation or carboxylation reactions.

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals, particularly in studies related to enzyme mechanisms and protein-ligand interactions .

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butoxycarbonyl)cyclopentanecarboxylic acid and its derivatives?

The compound is typically synthesized via Boc-protection of the corresponding cyclopentanecarboxylic acid precursor. For example, derivatives can be prepared using methods analogous to Reference Examples 87 and 88 from EP 4374877 A2, which involve coupling tert-butoxycarbonyl (Boc) groups to amino-substituted cyclopentane frameworks . Optimization may include adjusting reaction conditions (e.g., solvent, temperature) to enhance yield and purity.

Q. How should researchers handle and store this compound to ensure stability?

While specific stability data for this compound is limited, safety guidelines for structurally similar Boc-protected acids recommend storage at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture exposure, and handle with gloves, protective eyewear, and lab coats to minimize skin/eye contact .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the Boc group and cyclopentane backbone.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC with chiral columns to assess enantiomeric purity if stereocenters are present (e.g., cis/trans isomers) .
  • Melting point analysis (e.g., mp ~245–250°C for related cis-Boc derivatives ).

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

Stereocenters in cyclopentane derivatives are prone to racemization under acidic/basic conditions. To preserve configuration:

  • Use mild deprotection methods (e.g., TFA in DCM at 0°C) for Boc removal.
  • Monitor enantiomeric purity via chiral HPLC or polarimetry.
  • For stereospecific syntheses, refer to protocols for (1R,3S)- or (1S,3R)-isomers, which highlight the role of chiral auxiliaries or enantioselective catalysis .

Q. How does the Boc group influence reactivity in downstream reactions?

The Boc group acts as a temporary protecting group for amines, enabling selective functionalization of the carboxylic acid moiety. For example:

  • Peptide coupling : The acid can be activated via EDCl/HOBt for amide bond formation.
  • Deprotection : Boc removal with HCl/dioxane or TFA exposes the amine for further modification (e.g., in drug intermediate synthesis ). Stability under basic conditions makes it compatible with esterifications or saponifications.

Q. How can conflicting data on physical properties (e.g., melting points) be resolved?

Discrepancies in reported melting points (e.g., 127–133°C vs. 245–250°C for similar Boc-cyclopentane derivatives ) may arise from:

  • Polymorphism : Recrystallization solvents can affect crystal packing.
  • Isomeric mixtures : Contamination with cis/trans or enantiomers may broaden melting ranges.
  • Analytical methods : Use differential scanning calorimetry (DSC) for precise thermal analysis.

Methodological Considerations

Q. What strategies mitigate side reactions during Boc protection/deprotection?

  • Acid sensitivity : Avoid prolonged exposure to strong acids (e.g., TFA) to prevent cyclopentane ring distortion.
  • Competitive hydrolysis : Use anhydrous conditions during Boc protection to minimize carboxylic acid activation.
  • Byproduct analysis : Monitor reactions via TLC or LC-MS to detect tert-butanol or CO₂ byproducts .

Q. How can researchers address the lack of toxicity data for this compound?

  • Apply the precautionary principle : Assume acute toxicity based on structurally related Boc-amino acids.
  • Conduct in vitro assays (e.g., MTT for cytotoxicity) in early-stage studies.
  • Refer to safety data for analogous compounds (e.g., LD₅₀ values for Boc-protected cyclohexane derivatives ).

Tables of Key Data

Property Reported Values Source
Melting Point (cis-isomer)245–250°C
Molecular FormulaC₁₁H₁₉NO₄
CAS Number (related isomer)35264-09-6
Chiral Purity MethodsChiral HPLC, Polarimetry

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